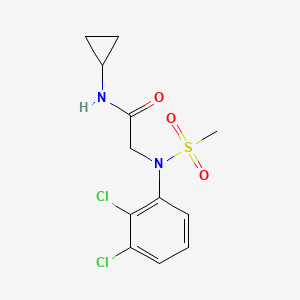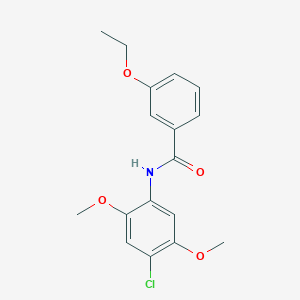![molecular formula C17H16BrNO7S B4601598 dimethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4601598.png)
dimethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}terephthalate
Vue d'ensemble
Description
Dimethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}terephthalate is a useful research compound. Its molecular formula is C17H16BrNO7S and its molecular weight is 458.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.98309 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Therapeutic Agents
A key intermediate for the synthesis of SGLT2 inhibitors, promising for diabetes therapy, is derived from cheap, readily available dimethyl terephthalate. This process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's versatility in complex organic syntheses (Yi Zhang et al., 2022).
Polymer Chemistry
In polymer chemistry, the kinetics of polyamidation were analyzed using a model reaction involving the aminolysis of diphenyl terephthalate, highlighting the compound's role in understanding polymer formation mechanisms (K. Weisskopf & G. Meyerhoff, 1986).
Photodynamic Therapy
A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated potential applications in photodynamic therapy for cancer treatment, showcasing the compound's relevance in developing photosensitizers with high singlet oxygen quantum yields (M. Pişkin et al., 2020).
Environmental Science
Research on the autoxidation reactions of different aromatic o-aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes, reveals the environmental impact and degradation pathways of these compounds, pertinent for understanding pollution and remediation processes (M. Kudlich et al., 1999).
Material Science
A study on the phosphorylation of waste products from dimethyl terephthalate production demonstrates the potential for recycling and waste management in industrial processes, highlighting the compound's utility in creating new materials with different characteristics based on the phosphorylation mode (K. Todorov et al., 1992).
Propriétés
IUPAC Name |
dimethyl 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO7S/c1-24-15-7-5-11(9-13(15)18)27(22,23)19-14-8-10(16(20)25-2)4-6-12(14)17(21)26-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJCFFVPTDLCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4601524.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4601532.png)



![N~2~-(4-ethoxyphenyl)-N~1~-isopropyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4601559.png)



![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B4601600.png)
![6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4601601.png)
![4-BROMO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE](/img/structure/B4601608.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4601623.png)
![N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide](/img/structure/B4601626.png)
